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Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)propionic acid

Cat. No.: B177081 Get Quote

A detailed spectroscopic comparison of 3-(4-Methylbenzoyl)propionic acid with its

precursors, toluene and succinic anhydride, reveals distinct structural transformations through

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). This guide provides a comprehensive analysis of the key spectral features, offering

valuable insights for researchers and professionals in drug development and organic synthesis.

The journey from simple aromatic and cyclic anhydride precursors to the more complex 3-(4-
Methylbenzoyl)propionic acid is a fundamental example of the Friedel-Crafts acylation

reaction. Spectroscopic analysis at each stage of this transformation is crucial for verifying the

chemical changes and confirming the structure of the final product.

At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 3-(4-Methylbenzoyl)propionic acid, toluene, and succinic anhydride

are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in
ppm)
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Compound
Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity Integration

Toluene -CH₃ ~2.34 Singlet 3H

Aromatic C-H ~7.17 Multiplet 5H

Succinic

Anhydride
-CH₂-CH₂- ~2.90 Singlet 4H

3-(4-

Methylbenzoyl)pr

opionic acid

-CH₃ ~2.42 Singlet 3H

-CH₂- (adjacent

to COOH)
~2.80 Triplet 2H

-CH₂- (adjacent

to C=O)
~3.25 Triplet 2H

Aromatic C-H
~7.28 (d, J=8.1

Hz)
Doublet 2H

Aromatic C-H
~7.88 (d, J=8.2

Hz)
Doublet 2H

-COOH ~12.10 Singlet (broad) 1H

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ
in ppm)
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Compound Carbon Atom Chemical Shift (δ, ppm)

Toluene -CH₃ ~21.5

Aromatic C ~125.5, 128.4, 129.2, 137.8

Succinic Anhydride -CH₂- ~29.1

C=O ~171.5

3-(4-Methylbenzoyl)propionic

acid
-CH₃ ~21.6

-CH₂- (adjacent to COOH) ~28.5

-CH₂- (adjacent to C=O) ~33.4

Aromatic C ~128.3, 129.5, 133.2, 144.5

C=O (ketone) ~197.5

C=O (acid) ~173.8

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber
in cm⁻¹)
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Compound Functional Group
Characteristic Absorption
(cm⁻¹)

Toluene Aromatic C-H stretch 3100-3000

C-H stretch (methyl) 2920, 2870

Aromatic C=C stretch 1605, 1495

Succinic Anhydride C=O stretch (anhydride)
~1860, 1780 (symmetric and

asymmetric)

C-O stretch ~1240, 915

3-(4-Methylbenzoyl)propionic

acid
O-H stretch (carboxylic acid) 3300-2500 (broad)

C-H stretch (aromatic and

aliphatic)
3100-2850

C=O stretch (ketone) ~1680

C=O stretch (carboxylic acid) ~1710

Aromatic C=C stretch ~1610

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Toluene 92 91 (tropylium ion), 65

Succinic Anhydride 100 72, 56, 44, 28

3-(4-Methylbenzoyl)propionic

acid
192

119 (CH₃C₆H₄CO⁺), 91

(tropylium ion)

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques. The

following provides a general overview of the methodologies employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon,

respectively. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Liquid

samples were analyzed as a thin film between sodium chloride (NaCl) plates. Spectra were

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass

spectrometer. The electron energy was set to 70 eV. The samples were introduced via a direct

insertion probe or through a gas chromatograph.

Visualizing the Synthesis
The formation of 3-(4-Methylbenzoyl)propionic acid from its precursors is a classic example

of a Friedel-Crafts acylation reaction. The following diagram illustrates the synthetic pathway.

Reactants

Toluene

3-(4-Methylbenzoyl)propionic acid

Friedel-Crafts Acylation

Succinic Anhydride

AlCl₃ (Lewis Acid)

Click to download full resolution via product page

Caption: Synthetic pathway for 3-(4-Methylbenzoyl)propionic acid.
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This guide provides a foundational spectroscopic comparison for researchers working with 3-
(4-Methylbenzoyl)propionic acid and its precursors. The distinct shifts and patterns observed

in NMR, the characteristic vibrational modes in IR, and the specific fragmentation in MS

collectively offer a robust toolkit for the identification and characterization of these compounds.

To cite this document: BenchChem. [A Spectroscopic Showdown: 3-(4-
Methylbenzoyl)propionic Acid and Its Building Blocks]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b177081#spectroscopic-comparison-of-3-
4-methylbenzoyl-propionic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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